Uroguanylin

Übersicht

Beschreibung

Uroguanylin is a 16 amino acid peptide that is secreted by enterochromaffin cells in the duodenum and proximal small intestine . It acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C (GC-C), and regulates electrolyte and water transport in intestinal and renal epithelia .

Synthesis Analysis

Uroguanylin is synthesized as a prohormone and requires enzymatic conversion to yield the active hormone . Synthetic uroguanylin was found to be 10-fold more potent than synthetic rat guanylin . In a study, the chemical modification of uroguanylin was proposed to favor its anchoring to sphingomyelin nanosystems (SNs) for treating metastatic colorectal cancer .

Molecular Structure Analysis

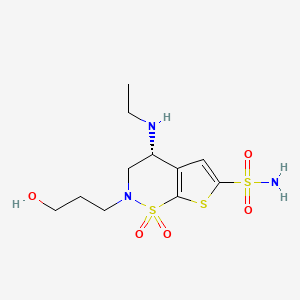

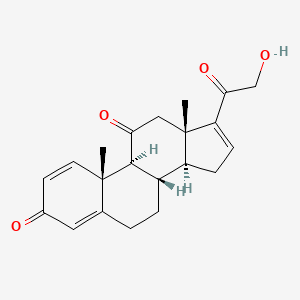

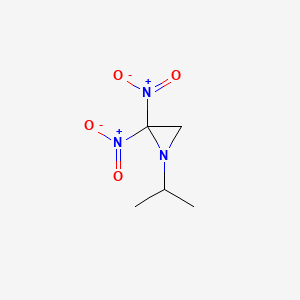

The molecular formula of Uroguanylin is C61H101N17O25S4 . It is a structural analog of human uroguanylin . Its sequence is H-Asn-Asp-Asp-Cys (1)-Glu-Leu-Cys (2)-Val-Asn-Val-Ala-Cys (1)-Thr-Gly-Cys (2)-Leu-OH .

Chemical Reactions Analysis

Uroguanylin, as a natural ligand for the Guanylyl Cyclase (GCC) receptor, has been chemically modified to favor its anchoring to SNs . The anti-cancer drug etoposide (Etp) was additionally encapsulated for the development of a combination strategy .

Physical And Chemical Properties Analysis

Uroguanylin has a molecular weight of 1600.8 g/mol . It is a luminally acting secretagogue .

Wissenschaftliche Forschungsanwendungen

Digestive System Regulation

Uroguanylin is known to regulate intestinal and renal function via cyclic guanosine monophosphate (cGMP). It activates membrane guanylate cyclases (GC), which are crucial for maintaining fluid and electrolyte balance in the gastrointestinal tract . This has implications for treating conditions like secretory diarrhea and other disorders associated with electrolyte imbalance.

Renal Function

In the kidneys, uroguanylin contributes to sodium and water homeostasis. It has been identified in renal proximal tubules, where it influences the reabsorption processes . Understanding its role can lead to better management of renal diseases and conditions related to fluid overload.

Central Nervous System Effects

Research suggests that uroguanylin may have a role in the central nervous system. Although the exact mechanisms are not fully understood, it is believed to be involved in the regulation of satiety and perceptions of fullness after meals . This could be pivotal in developing treatments for obesity and eating disorders.

Reproductive System

Uroguanylin receptors have been localized in the seminiferous tubules of the testis, indicating a potential role in reproductive functions . The peptide’s influence on reproductive hormones and fertility is an area of ongoing research.

Lymphoid/Immune System

The expression of uroguanylin in lymphoid tissues suggests a role in the immune response. It may function in a paracrine or autocrine manner to regulate immune cell activity . This could have therapeutic applications in immunological disorders and vaccine development.

Intestinal Barrier Integrity and Growth

Uroguanylin has been implicated in the growth and integrity of the intestinal barrier. Its cellular sources include goblet cells and entero-/colonocytes, which are essential for maintaining the mucosal lining of the gut . This aspect is crucial for understanding and treating gastrointestinal diseases like inflammatory bowel disease (IBD).

Fluid and Electrolyte Transport Regulation

The peptide’s ability to activate GC-C receptors and stimulate cGMP production leads to the regulation of chloride and bicarbonate secretion into the intestinal lumen. This process is vital for the proper functioning of the digestive system and could be targeted in therapies for conditions like cystic fibrosis .

Appetite and Satiety Signaling

Uroguanylin may be involved in signaling pathways that affect appetite and satiety. Studies in rodents have shown that it can influence feeding behavior and energy balance . This opens up possibilities for addressing metabolic syndromes and related health issues.

Zukünftige Richtungen

Recent research has identified uroguanylin as an endocrine signal that exerts a physiological role in energy homeostasis, adding another factor to the gut–brain axis . From a clinical point of view, several observations highlight the uroguanylin–guanylyl cyclase C pathway as a potential therapeutic target for the development of antiobesity drugs .

Eigenschaften

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRYOAXGUCZMI-HWMZBCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H102N18O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745574 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asn-asp-asp-cys-glu-leu-cys-val-asn-val-ala-cys-thr-gly-cys-leu | |

CAS RN |

154525-25-4 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)